2,7-Dinitrofluorene

Genotoxicity Carcinogenesis DNA Adduct Formation

Researchers requiring a reliable genotoxic positive control or electroanalytical standard face supply inconsistencies with mono-nitro analogs. 2,7-Dinitrofluorene (2,7-DNF) resolves this with its distinct dual-nitro redox profile. • Distinct voltammetric signature: LOQ 0.2 μmol L⁻¹ via DPV for sensor calibration. • Superior initiating potency over 2-nitrofluorene in oral carcinogenesis models. • Consistent nitroreductase (SnrA, Cnr) substrate for Ames fluctuation assays. Batch-specific CoA. Global shipping.

Molecular Formula C13H8N2O4
Molecular Weight 256.21 g/mol
CAS No. 5405-53-8
Cat. No. B108060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dinitrofluorene
CAS5405-53-8
Synonyms2,7-Dinitro-9H-fluorene;  NSC 5180; 
Molecular FormulaC13H8N2O4
Molecular Weight256.21 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O4/c16-14(17)10-1-3-12-8(6-10)5-9-7-11(15(18)19)2-4-13(9)12/h1-4,6-7H,5H2
InChIKeyIHZCVUBSTYOFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dinitrofluorene: Genotoxicity & Electrochemical Probe


2,7-Dinitrofluorene (2,7-DNF) is a polycyclic aromatic hydrocarbon (PAH) derivative with nitro groups at the 2 and 7 positions of a fluorene backbone. It is a white to light yellow crystalline solid with a melting point of 330–334 °C . Unlike its parent fluorene, this nitrated structure confers distinct electronic properties and a well-documented profile as a genotoxicant and potential environmental pollutant [1]. Its primary procurement relevance lies in its use as a model compound in genotoxicity assays and as a calibrant in the development of electroanalytical methods for nitroaromatic detection, rather than as a general synthetic intermediate.

1
Genotoxicity assay model compound for nitro-PAH carcinogenicity studies
2
Electroanalytical calibrant for nitroaromatic detection method development
3
Nitroreductase substrate probe for bacterial mutagenicity screening assays

2,7-Dinitrofluorene: Unsubstitutable by Analogs


Substituting 2,7-dinitrofluorene with a mono-nitrated analog like 2-nitrofluorene (2-NF) or an oxidized analog like 2,7-dinitro-9-fluorenone (2,7-DNFone) is scientifically invalid for specific applications due to quantifiable differences in bioactivation, DNA interaction, and electrochemical behavior. The presence of a second nitro group in 2,7-DNF significantly alters its redox potential and metabolic activation by nitroreductases, leading to divergent genotoxic outcomes not predicted by mono-nitro compounds [1]. Furthermore, the distinct reduction potentials of the nitro groups in 2,7-DNF versus the carbonyl group in 2,7-DNFone result in unique voltammetric signatures critical for selective environmental detection [2].

Target 2,7-DNF
2-Nitrofluorene (2-NF): mono-nitrated analog; bioactivation by nitroreductases and DNA adduct profile may shift significantly, limiting interchangeability
Target 2,7-DNF
2,7-Dinitro-9-fluorenone (2,7-DNFone): oxidized 9-carbonyl analog; voltammetric reduction signature may not transfer, requiring method-specific validation

2,7-Dinitrofluorene: Comparative Differentiation Evidence


In Vivo Initiating Potency vs. 2-Nitrofluorene

2,7-Dinitrofluorene (2,7-dNF) demonstrates significantly higher initiating capacity for preneoplastic lesions in vivo compared to its mono-nitrated analog 2-nitrofluorene (NF) after oral administration [1]. This quantifiable difference is critical for studies requiring a robust, positive control for tumor initiation.

In Vivo Initiating Potency
Head-to-head
2,7-DNF vs. 2-NF: reported higher initiating capacity after oral administration at 200 mg/kg
In vivo rat liver foci assay; oral and i.p. routes compared
Supports carcinogenicity model-response interpretation
Reported foci formation endpoint context
Genotoxicity Carcinogenesis DNA Adduct Formation

Differential Bioactivation in the Ames Test

2,7-Dinitrofluorene (2,7-DNF) is efficiently activated by both SnrA and Cnr nitroreductases to exert mutagenic effects in the Ames test, whereas its analog 2-nitrofluorene (2-NF) is poorly activated by these same enzymes [1]. This differential bioactivation profile makes 2,7-DNF a more reliable and sensitive substrate for characterizing nitroreductase activity in bacterial genotoxicity screening.

Nitroreductase Bioactivation
Head-to-head
2,7-DNF strongly activated by SnrA and Cnr; 2-NF scarcely activated
Ames test (S. typhimurium his+ reversion) with purified enzymes
Supports nitroreductase assay-response context
Ames test enzyme-specific context
Mutagenicity Ames Test Nitroreductase Environmental Toxicology

Electrochemical Signature vs. 2,7-Dinitrofluorenone

2,7-Dinitrofluorene exhibits a distinct voltammetric reduction peak at a mercury meniscus modified silver solid amalgam electrode (m-AgSAE), which is clearly resolved from the reduction potentials of its 9-fluorenone analog [1]. This allows for its selective quantification in mixtures of environmental nitro-PAHs.

Voltammetric Detection
Head-to-head
LOQ: 0.2 μmol L⁻¹ via DPV at m-AgSAE
Distinct reduction potential from 2,7-DNFone; 1:1 MeOH/Britton-Robinson buffer
Supports electrochemical sensor calibration context
Matrix differentiation context
Electrochemistry Voltammetry Environmental Analysis Sensor Development

Nonlinear Optical Potential vs. Fluorene

The symmetric substitution of the fluorene core with two nitro groups endows 2,7-Dinitrofluorene (DNF) with a calculated first hyperpolarizability (β) of 5.5058 × 10⁻³⁰ esu [1]. This is a quantifiable parameter of its potential for non-linear optical (NLO) applications, which is negligible in the unsubstituted fluorene molecule.

First Hyperpolarizability
Class-level
β = 5.5058 × 10⁻³⁰ esu
DFT B3LYP/6-311++G(d,p); unsubstituted fluorene shows negligible response
Supports NLO material screening context
DFT calculated context, data to verify
Nonlinear Optics Theoretical Chemistry DFT Calculations Materials Science

2,7-Dinitrofluorene: Key Application Scenarios


Carcinogenicity Assay Standardization

Due to its demonstrated superior initiating potency compared to 2-nitrofluorene after oral administration [1], 2,7-Dinitrofluorene is the preferred compound for use as a positive control in rodent models of chemical carcinogenesis, particularly for studies investigating oral exposure routes to environmental nitro-PAHs. It ensures a robust baseline response for evaluating chemopreventive agents or genetic susceptibility.

Electrochemical Sensor Calibration

The well-defined voltammetric behavior of 2,7-Dinitrofluorene, quantified with a limit of quantification (LOQ) of 0.2 μmol L⁻¹ via differential pulse voltammetry [2], makes it an essential analytical standard. Procurement is critical for the development, calibration, and validation of electrochemical methods and sensors designed for the selective detection of 2,7-DNF in complex environmental matrices like river water or industrial effluents.

Nitroreductase Activity Probing

In mechanistic toxicology, 2,7-Dinitrofluorene is an indispensable substrate for characterizing the activity of bacterial nitroreductases like SnrA and Cnr [3]. Its strong and consistent activation by these enzymes, in contrast to the weak activation of 2-nitrofluorene, makes it a superior probe for standardizing Ames fluctuation tests and for studying structure-activity relationships in nitroaromatic bioactivation.

Application
Selection Property
Validation Focus
Carcinogenicity model studies
Reported initiating potency profile
Oral-route exposure endpoint review
Electrochemical sensor calibration
Voltammetric detection specificity
DPV platform and matrix differentiation
Nitroreductase activity probing
Enzyme-substrate activation profile
Bacterial nitroreductase assay response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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